6-(Dimethylamino)hexanoic acid hydrochloride CAS 1072-09-9 properties
6-(Dimethylamino)hexanoic acid hydrochloride CAS 1072-09-9 properties
An In-depth Technical Guide to 6-(Dimethylamino)hexanoic Acid Hydrochloride (CAS 1072-09-9)
Authored by: A Senior Application Scientist
Foreword: Understanding the Utility of a Niche Molecule
In the vast landscape of chemical reagents used in pharmaceutical research and development, certain molecules, while not active pharmaceutical ingredients (APIs) themselves, serve as critical building blocks, linkers, or formulation excipients. 6-(Dimethylamino)hexanoic acid and its hydrochloride salt fall into this essential category. This guide provides a comprehensive technical overview of 6-(Dimethylamino)hexanoic acid hydrochloride, focusing on its properties, synthesis, applications, and handling. The information is curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound. It is important to note that the CAS number 1072-09-9 refers to the free base, 6-(Dimethylamino)hexanoic acid. The hydrochloride salt, the subject of this guide, is the acid-addition salt formed by reacting the tertiary amine with hydrochloric acid, a common practice to improve the stability and aqueous solubility of amine-containing compounds.[1]
Physicochemical and Structural Characteristics
6-(Dimethylamino)hexanoic acid hydrochloride is a derivative of caproic acid (hexanoic acid) featuring a dimethylamino group at the 6-position. The presence of both a carboxylic acid and a tertiary amine (protonated in the hydrochloride form) makes it an amino acid derivative with interesting surfactant-like properties.
Core Chemical Properties
A summary of the key computed and known properties is presented below. The data for the free base (CAS 1072-09-9) is included for reference.
| Property | Value | Source |
| IUPAC Name | 6-(dimethylamino)hexanoic acid hydrochloride | - |
| CAS Number | 1072-09-9 (for free base) | PubChem[2] |
| Molecular Formula | C₈H₁₈ClNO₂ | Calculated |
| Molecular Weight | 195.69 g/mol | Calculated |
| Appearance | White to off-white powder or crystals | Generic Supplier Data[3] |
| Molecular Formula (Free Base) | C₈H₁₇NO₂ | PubChem[2] |
| Molecular Weight (Free Base) | 159.23 g/mol | PubChem[2] |
| XLogP3 (Free Base) | -2.0 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 6 | PubChem[4] |
Note: Experimental data such as melting point and specific solubility values for the hydrochloride salt are not consistently reported across public databases and may vary based on purity and crystalline form. Researchers should refer to the certificate of analysis for specific batches.
Structural Representation
Caption: Structure of 6-(Dimethylamino)hexanoic acid hydrochloride.
Synthesis and Purification Workflow
The synthesis of 6-(Dimethylamino)hexanoic acid hydrochloride is typically achieved through standard organic chemistry transformations. A common and reliable method involves the nucleophilic substitution of a 6-halo-hexanoic acid with dimethylamine, followed by salt formation.
Causality in Synthesis: Method Selection
The chosen synthetic route is predicated on efficiency and atom economy. Starting with 6-bromohexanoic acid provides a reactive electrophile at the 6-position. Dimethylamine serves as a potent and readily available nucleophile. The subsequent conversion to the hydrochloride salt is crucial for practical application; it transforms the often-oily or low-melting free base into a stable, crystalline solid that is easier to handle, weigh, and dissolve in aqueous media for formulation studies.[1]
Step-by-Step Synthesis Protocol
Reaction: 6-Bromohexanoic acid + Dimethylamine → 6-(Dimethylamino)hexanoic acid → 6-(Dimethylamino)hexanoic acid hydrochloride
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 6-bromohexanoic acid in a suitable solvent like acetonitrile or DMF.[5]
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Nucleophilic Substitution: Add an excess (typically 2.2 to 3.0 equivalents) of dimethylamine (often as a solution in THF or ethanol) dropwise to the flask at room temperature. The excess amine serves both as the nucleophile and as a base to neutralize the HBr byproduct.
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Reaction and Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours (typically 12-24 hours).[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
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Work-up and Isolation of Free Base: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water, and the pH is adjusted to be slightly basic (pH 8-9) to ensure the carboxylic acid is deprotonated and the amine is in its free base form. The product can then be extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude free base.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary, though for many applications, the crude material is carried directly to the salt formation step.
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Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate. Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
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Crystallization and Collection: The hydrochloride salt will typically precipitate as a white solid. The mixture is stirred in an ice bath to maximize precipitation. The solid is then collected by vacuum filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Key stages in the synthesis of the target compound.
Applications in Research and Drug Development
The primary documented application of derivatives of 6-(dimethylamino)hexanoic acid is in the field of drug delivery, specifically as transdermal penetration enhancers.[6]
Transdermal Penetration Enhancement
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most therapeutic agents. Chemical penetration enhancers are compounds that reversibly disrupt this barrier, allowing for increased flux of a drug through the skin.
A study by Hrabálek et al. synthesized a series of alkyl esters of 6-(dimethylamino)hexanoic acid and evaluated their efficacy as penetration enhancers for the model drug theophylline using excised human skin.[6]
Key Findings:
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All tested esters of 6-(dimethylamino)hexanoic acid significantly increased the penetration of theophylline through the skin.
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A clear structure-activity relationship was observed: the penetration-enhancing effect was dependent on the length of the alkyl ester chain.
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The most potent compound identified was undecyl 6-dimethylaminohexanoate, which produced an enhancement factor of 118.5 from a propylene glycol donor medium.[6]
Mechanism of Action (Hypothesized): The exact mechanism is not fully elucidated, but it is believed to involve the disruption of the highly ordered lipid lamellae within the stratum corneum. The amphiphilic nature of these molecules—with a polar head (the dimethylamino group) and a lipophilic tail (the hexanoate ester chain)—allows them to insert into the lipid bilayers, increasing their fluidity and creating pathways for the co-administered drug to permeate.
Conceptual Diagram of Penetration Enhancement
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(Dimethylamino)hexanoic acid | C8H17NO2 | CID 14052847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(Methylamino)hexanoic acid hydrochloride | 121912-30-9 [sigmaaldrich.com]
- 4. Methyl 6-aminohexanoate hydrochloride | C7H16ClNO2 | CID 11499324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of compound 9a reagents and conditions: (a) 6-bromohexanoic acid or 9-bromononanoic acid, DMAP, EDCI, DCM overnight; (b) uracil or piperazine, K2CO3, DMF, 60 °C or 50 °C, 12 h; (c) acetic anhydride, Et3N, DCM, overnight; (d) 3% HClO4/MeOH, 60 min; (e) 1,4-dibromobutane, K2CO3, DMF, 12 h. [cjnmcpu.com]
- 6. Esters of 6-dimethylaminohexanoic acid as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
